molecular formula C12H13NO B8152565 3-(Cyclopropylmethoxy)-5-methylbenzonitrile

3-(Cyclopropylmethoxy)-5-methylbenzonitrile

Cat. No.: B8152565
M. Wt: 187.24 g/mol
InChI Key: ZNLIYRMPSNKULC-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-5-methylbenzonitrile is an organic compound that features a benzonitrile core substituted with a cyclopropylmethoxy group at the 3-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-5-methylbenzonitrile typically involves the following steps:

    Formation of the Cyclopropylmethoxy Group: This can be achieved by reacting cyclopropylmethanol with a suitable base (e.g., sodium hydride) and then with a halogenated benzonitrile derivative.

    Substitution Reaction: The intermediate product is then subjected to a substitution reaction where the halogen is replaced by the cyclopropylmethoxy group under appropriate conditions, such as the presence of a palladium catalyst and a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-5-methylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like sodium carbonate (Na2CO3).

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

3-(Cyclopropylmethoxy)-5-methylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-5-methylbenzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopropylmethoxy)-4-methylbenzonitrile
  • 3-(Cyclopropylmethoxy)-5-ethylbenzonitrile
  • 3-(Cyclopropylmethoxy)-5-chlorobenzonitrile

Uniqueness

3-(Cyclopropylmethoxy)-5-methylbenzonitrile is unique due to the specific positioning of the cyclopropylmethoxy and methyl groups on the benzonitrile core. This unique structure can result in distinct chemical and biological properties compared to its analogs, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

3-(cyclopropylmethoxy)-5-methylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-9-4-11(7-13)6-12(5-9)14-8-10-2-3-10/h4-6,10H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLIYRMPSNKULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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